2-(6-Bromopyridin-2-YL)ethanamine
Overview
Description
2-(6-Bromopyridin-2-YL)ethanamine: is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-YL)ethanamine typically involves the bromination of 2-ethanamine pyridine. One common method is as follows:
Bromination of Pyridine: Pyridine is first brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated pyridine is then subjected to a nucleophilic substitution reaction with ethanamine. This can be achieved by heating the brominated pyridine with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(6-hydroxypyridin-2-YL)ethanamine, 2-(6-alkoxypyridin-2-YL)ethanamine, and 2-(6-thiopyridin-2-YL)ethanamine.
Oxidation Reactions: Products include 2-(6-bromopyridin-2-YL)ethanimine and 2-(6-bromopyridin-2-YL)acetonitrile.
Reduction Reactions: Products include 2-(6-bromopiperidin-2-YL)ethanamine.
Scientific Research Applications
2-(6-Bromopyridin-2-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-YL)ethanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and ethanamine group can interact with specific molecular targets, such as enzymes or receptors, altering their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
2-(6-Bromopyridin-2-YL)ethanamine can be compared with other similar compounds, such as:
2-(6-Chloropyridin-2-YL)ethanamine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and binding affinity due to the difference in halogen size and electronegativity.
2-(6-Fluoropyridin-2-YL)ethanamine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
2-(6-Iodopyridin-2-YL)ethanamine: The larger iodine atom can affect the steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZHBKMCZADCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623519 | |
Record name | 2-(6-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404034-81-7 | |
Record name | 2-(6-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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